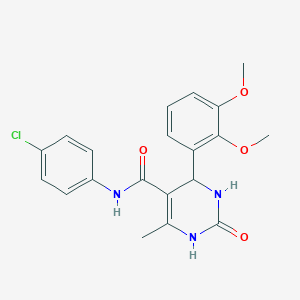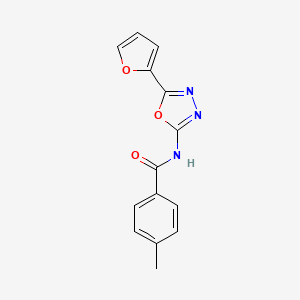
(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride, also known as MBP hydrochloride, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been widely used in scientific research for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- (R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride and its derivatives have been explored in various synthetic chemistry studies. One study discusses the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, starting from related pyrrolidinones. The chiral α-methylbenzyl functionality is highlighted for its role as both a nitrogen-protecting group and a chiral auxiliary in these compounds (Suto, Turner, & Kampf, 1992).
- Another study details the synthesis of the four stereoisomers of several 3‐(1‐aminoethyl)pyrrolidines, which are important intermediates in the preparation of quinolone antibacterials. This research underscores the compound's significance in the development of specific pharmaceutical agents (Schroeder et al., 1992).
Biological and Medicinal Research
- In medicinal chemistry, some derivatives of (R)-3-((2-Methylbenzyl)oxy)pyrrolidine have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain compounds in this category have shown promise as dual inhibitors of prostaglandin and leukotriene synthesis, with potential applications in treating inflammation (Ikuta et al., 1987).
- The compound has also been used in the synthesis of novel pyrrolidine alkaloids from the root barks of Orixa japonica. These alkaloids exhibit larvicidal and nematicidal activities, demonstrating potential for development into natural larvicides and nematicides (Liu et al., 2016).
Applications in Drug Development
- A specific derivative, (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), has been identified as a novel intravenous glutamate N-methyl-d-aspartate 2B receptor negative allosteric modulator. This compound has potential applications in the treatment of major depressive disorder, showcasing the clinical relevance of these derivatives (Bristow et al., 2017).
Propiedades
IUPAC Name |
(3R)-3-[(2-methylphenyl)methoxy]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-11(10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBVUVMWBZPSCM-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CO[C@@H]2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone](/img/structure/B2412112.png)

![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)
![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)






![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)